molecular formula C16H14F2N4O2S B5620998 N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide

N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5620998
M. Wt: 364.4 g/mol
InChI Key: MFGUEYRMJSEQAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showcased a complex synthesis pathway starting from 2-(4-methylphenyl)acetic acid, leading to compounds with significant anticancer activities (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the physical and chemical properties of a compound. Techniques like X-ray crystallography, IR, and NMR spectroscopy are instrumental in elucidating these structures. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved structural determination through IR, 1H NMR spectroscopy, and X-ray analysis to confirm the product structure (Gein et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, leading to various biological activities. The synthesis and biological activity of N‐Aryl‐4‐(5‐methyl‐[1,3,4]‐oxadiazolin‐2‐one‐3‐yl) Substituted Benzamides, which exhibited higher antimicrobial activity compared to reference drugs, is a case in point, illustrating the compound's reactivity and potential for therapeutic applications (Latthe & Badami, 2007).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are influenced by the molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into the compound's physical characteristics and stability, aiding in the development of new materials or drugs (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and mechanisms of reaction, are essential for designing compounds with desired functionalities. The study on 3,3-Diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines highlighted the synthesis and evaluation of novel compounds for their antidiarrheal properties, showcasing the targeted chemical manipulation for specific biological activities (Adelstein et al., 1976).

Mechanism of Action

The mechanism of action of thiazole and oxadiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Future Directions

Thiazoles and oxadiazoles are areas of active research due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicine and other fields.

properties

IUPAC Name

N-[[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2S/c1-2-4-13-20-11(8-25-13)15(23)19-7-12-21-16(24-22-12)14-9(17)5-3-6-10(14)18/h3,5-6,8H,2,4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUEYRMJSEQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=NOC(=N2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-2-propyl-1,3-thiazole-4-carboxamide

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